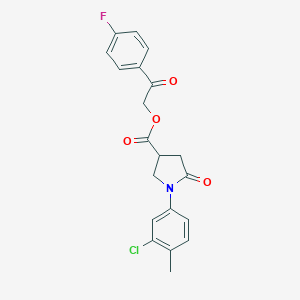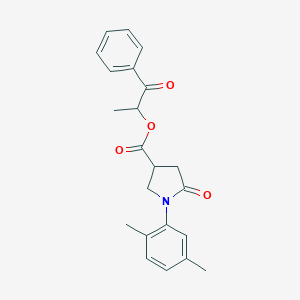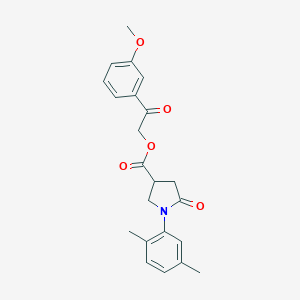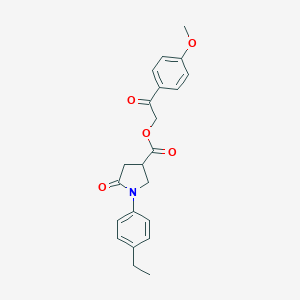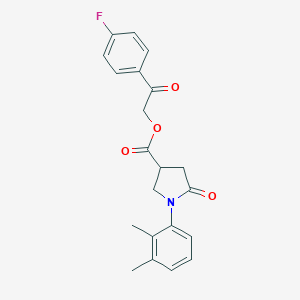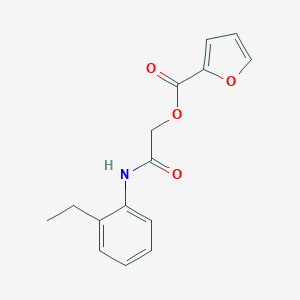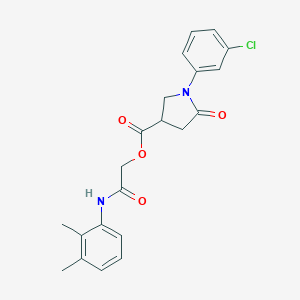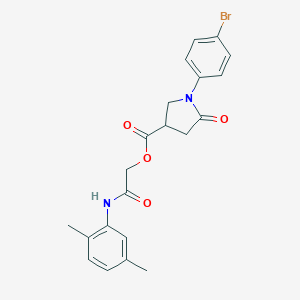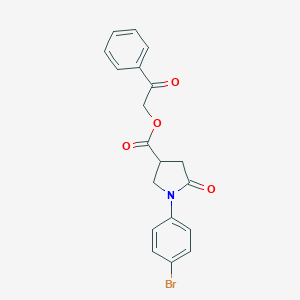
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD-K68174560, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery.
Scientific Research Applications
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been used in various scientific research applications, particularly in drug discovery. It has shown promising results in the inhibition of several enzymes, including protein kinases and histone deacetylases, which are involved in the development and progression of various diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves the inhibition of enzymes that play crucial roles in cellular signaling pathways. By inhibiting these enzymes, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, its potency can vary depending on the specific enzyme being targeted, and further studies are needed to determine its efficacy in vivo.
Future Directions
There are several future directions for research on 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine its efficacy in vivo and to optimize its potency and specificity. Additionally, research on the synthesis of analogs of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 may lead to the discovery of compounds with improved properties.
Synthesis Methods
The synthesis of 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α-phenylacetoacetic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2,3-dione to form the final product, 2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate0.
properties
Product Name |
2-Oxo-2-phenylethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C19H16BrNO4 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
phenacyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO4/c20-15-6-8-16(9-7-15)21-11-14(10-18(21)23)19(24)25-12-17(22)13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
InChI Key |
IUOKSGQUWROIKU-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



